![molecular formula C13H9BrN4O B2470125 N-(1H-Benzimidazol-2-yl)-2-bromopyridine-4-carboxamide CAS No. 1912320-95-6](/img/structure/B2470125.png)
N-(1H-Benzimidazol-2-yl)-2-bromopyridine-4-carboxamide
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Overview
Description
“N-(1H-Benzimidazol-2-yl)-2-bromopyridine-4-carboxamide” is a compound that contains a benzimidazole group, a bromopyridine group, and a carboxamide group . Benzimidazoles are a class of organic compounds that are known to have a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties .
Molecular Structure Analysis
The molecular structure of “N-(1H-Benzimidazol-2-yl)-2-bromopyridine-4-carboxamide” would likely be determined using techniques such as X-ray crystallography , NMR spectroscopy , and computational methods .Chemical Reactions Analysis
The chemical reactivity of “N-(1H-Benzimidazol-2-yl)-2-bromopyridine-4-carboxamide” would likely be influenced by the presence of the benzimidazole group, the bromopyridine group, and the carboxamide group. These groups could participate in various chemical reactions, but specific reactions would depend on the conditions and the presence of other reactants .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1H-Benzimidazol-2-yl)-2-bromopyridine-4-carboxamide” would be influenced by its molecular structure. These properties could include solubility, melting point, boiling point, and stability .Scientific Research Applications
Allosteric Activation of Human Glucokinase (GK) for Type-2 Diabetes Therapy
- Experimental Findings::
Anticancer Potential
- Role of EN300-27113532::
Screen-Printed Electrodes for Electroanalysis
- Role of EN300-27113532::
Materials Science and Nanotechnology
Mechanism of Action
Target of Action
The primary target of N-(1H-Benzimidazol-2-yl)-2-bromopyridine-4-carboxamide, also known as EN300-27113532, is human glucokinase (GK) . Glucokinase is a key enzyme in the regulation of carbohydrate metabolism and plays a significant role in glucose homeostasis. It acts as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose .
Mode of Action
EN300-27113532 acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that increases the enzyme’s activity. In the case of EN300-27113532, it binds to the allosteric site of glucokinase, enhancing its catalytic action . This results in an increased conversion of glucose to glucose-6-phosphate, the first step in most glucose metabolism pathways .
Biochemical Pathways
The activation of glucokinase by EN300-27113532 affects the glycolysis pathway and glucose storage pathways . By increasing the conversion of glucose to glucose-6-phosphate, it promotes glycolysis, leading to increased production of ATP, the body’s main energy currency. It also promotes the conversion of glucose-6-phosphate to glycogen for storage in the liver .
Result of Action
The activation of glucokinase by EN300-27113532 leads to a significant hypoglycemic effect . By promoting the conversion of glucose to glucose-6-phosphate, it helps lower blood glucose levels, making it a potential therapeutic agent for the treatment of type-2 diabetes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-bromopyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4O/c14-11-7-8(5-6-15-11)12(19)18-13-16-9-3-1-2-4-10(9)17-13/h1-7H,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALDZYMCUCUNQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC(=NC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-Benzimidazol-2-yl)-2-bromopyridine-4-carboxamide |
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